2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
CAS No.: 1042697-82-4
Cat. No.: VC21514877
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042697-82-4 |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.33g/mol |
| IUPAC Name | 2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19) |
| Standard InChI Key | IVXJAXDNDTZWLE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O |
Introduction
Chemical Identity and Properties
Basic Chemical Information
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a complex organic compound belonging to the piperazine derivative class. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and research literature. This section details the fundamental chemical information that defines this compound.
The compound is primarily identified by its CAS registry number 1042697-82-4, which serves as a unique identifier in chemical databases and literature . It has been assigned the PubChem CID 3161674, another important identifier for database searches and cross-referencing . Additionally, the compound is registered in the ChEMBL database with the identifier CHEMBL1612140, which is particularly useful for researchers investigating its potential pharmacological properties .
The IUPAC name of the compound is 2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid, which precisely describes its chemical structure according to standardized nomenclature rules. This systematic name is essential for unambiguous identification in the scientific literature and for understanding its structural components.
Molecular and Structural Properties
The molecular and structural properties of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid provide insight into its physical characteristics and potential chemical behavior. Table 1 summarizes the key molecular and structural properties of this compound.
Table 1: Molecular and Structural Properties of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.33 g/mol |
| Standard InChI | InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19) |
| Standard InChIKey | IVXJAXDNDTZWLE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O |
The compound contains a piperazine ring structure with an oxo (ketone) group, which is a key structural feature that likely influences its chemical behavior and potential biological activities. The presence of the 2,3-dimethoxybenzyl group attached to the piperazine nitrogen adds significant bulk and hydrophobicity to the molecule, which may affect its solubility, membrane permeability, and receptor interactions. The acetic acid moiety provides an acidic functional group that can participate in hydrogen bonding and may influence the compound's pharmacokinetic properties .
Chemical Characteristics and Reactivity
Functional Groups and Reactivity
The reactivity of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is determined by its various functional groups, each contributing to different possible chemical interactions. Understanding these functional groups is essential for predicting chemical behavior and potential biological interactions of the compound.
The 2,3-dimethoxybenzyl group contains two methoxy substituents on adjacent positions of the benzene ring, which could influence electron distribution and contribute to specific binding interactions. The presence of these methoxy groups may enhance the lipophilicity of the molecule, potentially affecting its membrane permeability in biological systems. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, serves as a versatile scaffold in many pharmacologically active compounds. This structural feature is commonly found in various drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines.
The carbonyl (oxo) group within the piperazine ring creates an amide functionality that can participate in hydrogen bonding as an acceptor . This feature may play a role in specific receptor interactions and influence the compound's solubility characteristics. The acetic acid moiety provides a carboxylic acid functional group with acidic properties, enabling potential ionic interactions with basic residues in protein binding sites .
Structural Analysis and Comparisons
Comparing the structure of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid with related compounds can provide insights into its potential chemical behavior and biological activities. While specific data on this exact compound is limited, structural similarities with other piperazine derivatives suggest possible pharmacological properties.
The compound shares structural similarities with other piperazine derivatives that have shown various pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory properties. The 2,3-dimethoxy substitution pattern on the benzyl group is different from the 2,5-dimethoxy pattern seen in some other bioactive compounds mentioned in the literature, which may result in distinct biological activities . The combination of the piperazine ring with the acetic acid moiety creates a unique structural arrangement that distinguishes this compound from other piperazine derivatives and may contribute to specific receptor binding properties .
Research Status and Future Directions
Future Research Priorities
Given the limitations in current knowledge about 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, several research priorities can be identified to advance understanding of this compound's potential applications.
Future studies could focus on synthesis optimization to develop more efficient and cost-effective methods for producing this compound with high purity. Comprehensive pharmacokinetic profiling would be valuable to understand how the compound is absorbed, distributed, metabolized, and excreted in biological systems. In vitro and in vivo efficacy assessments would help elucidate the compound's potential therapeutic applications and provide a more comprehensive understanding of its biological activities.
Structure-activity relationship studies involving systematic modifications of the compound's structure could identify which structural features are critical for specific biological activities. Investigation of potential receptor targets based on structural similarities with other bioactive piperazine derivatives would provide insights into the compound's mechanism of action .
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